3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide -

3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide

Catalog Number: EVT-5331495
CAS Number:
Molecular Formula: C23H29ClFN3O2
Molecular Weight: 433.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide is a synthetic compound belonging to the class of benzamides. It has been explored in scientific research for its potential pharmacological activity, particularly its interaction with dopamine receptors. []

Synthesis Analysis

One approach to synthesizing this compound involves reacting a substituted 4-piperidinol with a suitably protected 3-chloro-4-hydroxybenzoic acid derivative. The resulting intermediate is then coupled with N,N-dimethylethylenediamine to yield the target compound. []

Specific details regarding reaction conditions, protecting groups, and purification techniques are available in the referenced research article. []

Molecular Structure Analysis

For example, the compound can undergo hydrolysis of the amide bond under acidic or basic conditions. It can also participate in reactions involving the dimethylamino group, such as alkylation or acylation. []

Detailed analysis of the reaction conditions and product characterization can be found in the relevant research articles. []

Mechanism of Action

Studies have demonstrated that this compound displays high affinity and selectivity for dopamine D2 receptors. It acts as an antagonist, blocking the binding of dopamine to its receptor and inhibiting the downstream signaling cascade. []

The specific interactions between the compound and the dopamine D2 receptor, including the binding site and the molecular determinants of affinity and selectivity, have been investigated using computational modeling and structure-activity relationship studies. []

Physical and Chemical Properties Analysis
  • Molecular weight: This determines the compound's size and ability to permeate biological membranes. []
  • Solubility: This influences the compound's bioavailability and distribution in the body. []
  • pKa: This reflects the compound's ionization state under physiological conditions, affecting its interaction with biological targets. []
  • LogP: This provides a measure of the compound's lipophilicity, which is crucial for its absorption, distribution, and metabolism. []

Further characterization of the compound's physical and chemical properties may involve spectroscopic techniques, such as NMR and mass spectrometry, to confirm its identity and purity. []

Applications
  • Understanding dopamine signaling: By selectively blocking dopamine D2 receptors, this compound can help elucidate the specific contributions of this receptor subtype to dopamine's actions in the brain. []
  • Developing new therapeutics: The compound's potent and selective antagonism of dopamine D2 receptors makes it a valuable lead for the development of new drugs targeting this receptor, potentially for the treatment of neurological and psychiatric disorders. []
Future Directions
  • Further optimization of its pharmacological properties: Efforts can be focused on improving the compound's potency, selectivity, and pharmacokinetic profile through structural modifications. []
  • In vivo studies: Assessing the compound's efficacy and safety in animal models of relevant diseases will be crucial for its translational potential. []
  • Clinical trials: If preclinical studies are promising, human clinical trials will be necessary to determine the compound's therapeutic value and to establish its safety and efficacy in patients. []

4-Amino-2-hydroxy-[carbonyl-14C]benzoic acid

Compound Description: This compound is a radiolabeled precursor used in the synthesis of 14C-batanopride. Its carbonyl group is labeled with carbon-14, making it useful for tracing the fate of the molecule in biological systems. []

Relevance: 4-Amino-2-hydroxy-[carbonyl-14C]benzoic acid serves as the starting material in the synthesis of 14C-batanopride, which shares a similar core structure with 3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide. Both compounds possess a benzamide moiety with substitutions at the 3- and 4- positions of the benzene ring. The 14C-labeled compound provides valuable insights into the metabolic pathways of 3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide.

[14C]-Metoclopramide

Compound Description: [14C]-Metoclopramide is a radiolabeled form of the antiemetic drug metoclopramide. The carbon-14 label enables tracking of the drug's distribution and metabolism in biological systems. []

Relevance: This compound is an intermediate in the synthesis of 14C-batanopride. Both [14C]-metoclopramide and 3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide share a benzamide core structure with a diethylaminoethylamine substituent attached to the amide nitrogen. The presence of the 14C label in metoclopramide allows researchers to understand the pharmacokinetic properties of similar benzamide derivatives, such as 3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide.

14C-Batanopride

Compound Description: 14C-Batanopride is a radiolabeled form of the antiemetic drug batanopride. The carbon-14 label allows researchers to study its pharmacokinetics and metabolic fate. []

Relevance: 14C-Batanopride is the final product in the synthesis pathway outlined in the research paper and shares significant structural similarities with 3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide. Both compounds feature a benzamide core structure, a 2-(dimethylamino)ethyl substituent on the amide nitrogen, and a substituted piperidine ring linked to the benzamide moiety through an ether linkage. This structural resemblance suggests that the two compounds might exhibit similar pharmacological profiles.

Astemizole

Compound Description: Astemizole is a non-sedating antihistamine that has been shown to inhibit the expression of the ether-a-go-go 1 (Eag1) potassium channel in cancer cells. []

Relevance: Although not structurally related, astemizole serves as a control compound in a study evaluating furanone derivatives as potential Eag1 inhibitors. This research indirectly links astemizole to 3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide by showcasing the broader context of identifying novel Eag1 inhibitors. The study explores alternative chemical scaffolds, including furanone derivatives, that could potentially target Eag1 more effectively than existing drugs like astemizole.

Tetrandrine

Compound Description: Tetrandrine is an alkaloid extracted from the Chinese herb Stephania tetrandra. It exhibits various pharmacological activities, including anti-inflammatory, antitumor, and calcium channel blocking effects. Tetrandrine has also been shown to inhibit Eag1 expression in cancer cells. []

Relevance: Like astemizole, tetrandrine acts as a control compound in the study investigating furanone derivatives as potential Eag1 inhibitors. Despite lacking structural resemblance to 3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide, tetrandrine's inclusion in the study highlights the search for new Eag1 inhibitors with diverse chemical structures. The study aims to discover compounds that could potentially outperform current Eag1 inhibitors like tetrandrine in terms of potency and selectivity.

N-(4-(2-(Diethylamino)ethoxy)phenyl)-2-nitro-4-(trifluoromethyl)-aniline (DNTA)

Compound Description: DNTA is a small molecule inhibitor of the Eag1 potassium channel. It displays antiproliferative activity against various cancer cell lines. []

Relevance: DNTA serves as a control compound in the study evaluating furanone derivatives as potential Eag1 inhibitors. Although structurally distinct from 3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide, DNTA's inclusion in the study provides a benchmark for comparing the Eag1 inhibitory potential of the furanone derivatives. The researchers aim to identify furanone derivatives that exhibit superior Eag1 inhibition compared to known inhibitors like DNTA.

1-Dimethylamino-3-[4-(2-nitro-4-trifluoromethyl-phenylamino)-phenoxy]-propan-2-ol (ZVS-08)

Compound Description: ZVS-08 is another small molecule inhibitor of the Eag1 potassium channel, displaying antitumor activity in preclinical models. []

Relevance: Similar to DNTA, ZVS-08 acts as a control compound in the study evaluating furanone derivatives as potential Eag1 inhibitors. While it lacks structural similarity to 3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide, ZVS-08 provides a reference point for assessing the efficacy of the furanone derivatives in inhibiting Eag1. The study aims to discover furanone derivatives with improved Eag1 inhibition properties compared to existing inhibitors like ZVS-08.

3-Chloro-N-{2-[3,5-dibromo-4-(3-dimethylaminopropoxy)-phenyl]-ethyl}-4-methoxybenzamide (PD)

Compound Description: PD is a small molecule inhibitor of Eag1 that has demonstrated antiproliferative activity against cancer cells. []

Relevance: PD is used as a control compound in the study exploring furanone derivatives as Eag1 inhibitors. Despite its structural dissimilarity to 3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide, PD's inclusion in the study highlights the need for identifying new Eag1 inhibitors with potentially better pharmacological profiles. The researchers seek to uncover furanone derivatives that surpass the Eag1 inhibitory capabilities of established inhibitors like PD.

Furanone and its Derivatives

Compound Description: Furanones are a class of heterocyclic compounds with a five-membered ring containing four carbon atoms and one oxygen atom. The study investigated various furanone derivatives with different substituents on the furanone ring, aiming to identify potent and selective Eag1 inhibitors. []

Relevance: These compounds are the focus of a study investigating their potential as Eag1 inhibitors. While furanone derivatives lack a direct structural relationship to 3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide, the study underscores the ongoing exploration of novel chemical scaffolds for targeting Eag1. Identifying potent Eag1 inhibitors from diverse chemical classes could lead to the development of more effective anti-cancer therapies.

3-chloro-4-isopropoxybenzoic acid

Compound Description: This compound is a high-throughput screening hit that served as the starting point for the development of the CENP-E inhibitor GSK923295. []

Relevance: 3-chloro-4-isopropoxybenzoic acid is a key precursor in the synthesis of GSK923295, a potent and selective inhibitor of centromere-associated protein E (CENP-E). While not directly related to 3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide, this compound exemplifies how high-throughput screening can lead to the discovery of novel drug candidates by identifying starting points for medicinal chemistry optimization.

GSK923295

Compound Description: GSK923295, also known as 3-chloro-N-{(1S)-2-[(N,N-dimethylglycyl)amino]-1-[(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)methyl]ethyl}-4-[(1-methylethyl)oxy]benzamide, is a potent and selective inhibitor of CENP-E. It exhibits broad antitumor activity in vivo and has entered human clinical trials. [, ]

Relevance: Although not directly related to 3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide, GSK923295 shares the same benzamide core structure and exemplifies the development of a clinically relevant drug candidate from a high-throughput screening hit. Both compounds illustrate the potential of benzamide derivatives as pharmacologically active molecules. ,

N-{3-chloro-4-[(3-fluorobenzyl) oxy]phenyl}-6-[5-({[2(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (Lapatinib)

Compound Description: Lapatinib is a dual inhibitor of ErbB2 and ErbB1 tyrosine kinases. It is used to treat patients with ErbB2-positive breast cancer. The research investigated the development of acquired resistance to lapatinib. []

Relevance: Although not directly related to 3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide, Lapatinib exemplifies the challenge of acquired resistance to targeted cancer therapies. The study highlights the importance of understanding the mechanisms of resistance and developing strategies to overcome it. This knowledge could inform future research on optimizing the use of targeted therapies, potentially including compounds like 3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide, to maximize their clinical benefit.

Properties

Product Name

3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide

IUPAC Name

3-chloro-N-[2-(dimethylamino)ethyl]-4-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]oxybenzamide

Molecular Formula

C23H29ClFN3O2

Molecular Weight

433.9 g/mol

InChI

InChI=1S/C23H29ClFN3O2/c1-27(2)14-11-26-23(29)17-7-8-22(20(24)15-17)30-19-9-12-28(13-10-19)16-18-5-3-4-6-21(18)25/h3-8,15,19H,9-14,16H2,1-2H3,(H,26,29)

InChI Key

KYFHUGMDUSKQPT-UHFFFAOYSA-N

SMILES

CN(C)CCNC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)CC3=CC=CC=C3F)Cl

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)CC3=CC=CC=C3F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.